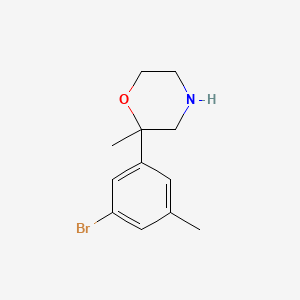![molecular formula C10H12ClFN2O B11779127 3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride CAS No. 1956307-55-3](/img/structure/B11779127.png)
3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride: is a synthetic organic compound that belongs to the class of benzoazepines. This compound is characterized by the presence of an amino group, a fluorine atom, and a tetrahydrobenzoazepinone core. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Cyclization Reaction: The starting material undergoes a cyclization reaction to form the benzoazepine core. This reaction is usually carried out in the presence of a strong acid or base to facilitate the ring closure.
Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods:
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group or other functional groups are oxidized to form new products.
Reduction: Reduction reactions can be used to modify the benzoazepine core or other functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is commonly seen in halogenation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides, are used under controlled temperature and pressure.
Major Products:
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered benzoazepine cores.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can act as a catalyst or a ligand in various chemical reactions, enhancing reaction rates and selectivity.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which can be useful in drug development.
Receptor Binding: It is investigated for its ability to bind to specific receptors in biological systems, influencing cellular processes.
Medicine:
Drug Development: The compound is explored as a potential drug candidate for treating various diseases, including neurological disorders and cancer.
Pharmacokinetics: Studies are conducted to understand its absorption, distribution, metabolism, and excretion in the body.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Analytical Chemistry: It serves as a standard or reference material in analytical techniques like chromatography and spectroscopy.
Wirkmechanismus
The mechanism of action of 3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting the production of key metabolites.
Receptors: It can bind to receptors on the cell surface or within cells, influencing signal transduction and gene expression.
Ion Channels: The compound may modulate ion channels, altering ion flux and membrane potential, which can impact cellular excitability and function.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound is similar in structure but contains a bromine atom instead of a fluorine atom.
1,3,4,5-Tetrahydro-2H-benzo[b]azepin-2-one: This compound lacks the amino and fluorine substituents, making it a simpler analog.
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound contains a methoxyimino group, providing different chemical properties.
Uniqueness:
3-Amino-9-fluoro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride is unique due to the presence of both an amino group and a fluorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
1956307-55-3 |
|---|---|
Molekularformel |
C10H12ClFN2O |
Molekulargewicht |
230.66 g/mol |
IUPAC-Name |
3-amino-9-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one;hydrochloride |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-7-3-1-2-6-4-5-8(12)10(14)13-9(6)7;/h1-3,8H,4-5,12H2,(H,13,14);1H |
InChI-Schlüssel |
JAJQNTILWTZFTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC=C2)F)NC(=O)C1N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


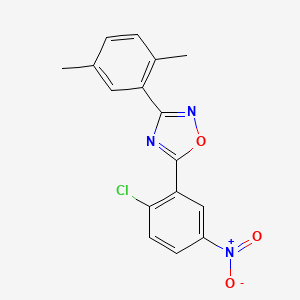


![5,6,7,8-Tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylic acid](/img/structure/B11779053.png)

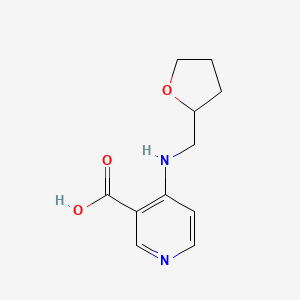
![Ethyl 7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11779073.png)
![2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11779074.png)
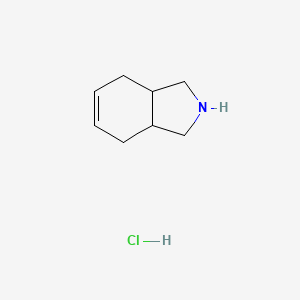
![2-(2-Methoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11779093.png)
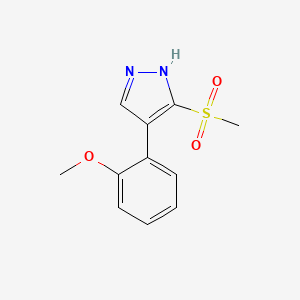
![6-(3,4-Dimethylphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779109.png)
